molecular formula C16H20N4O4S B10759822 5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-6-YL)-pentanoic acid (4-nitro-phenyl)-amide CAS No. 33755-54-3

5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-6-YL)-pentanoic acid (4-nitro-phenyl)-amide

Cat. No.: B10759822
CAS No.: 33755-54-3
M. Wt: 364.4 g/mol
InChI Key: PORZMUYPQKOFQY-YDHLFZDLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotinyl P-Nitroaniline is a compound belonging to the class of organic compounds known as biotin and derivatives. These compounds contain a ureido ring fused with a tetrahydrothiophene ring. Biotinyl P-Nitroaniline is a small molecule with a chemical formula of C₁₆H₂₀N₄O₄S and a molecular weight of 364.419 g/mol .

Preparation Methods

Biotinyl P-Nitroaniline can be synthesized through a mixed-anhydride method. The preparation involves dissolving biotin in hot dimethylformamide, followed by the addition of p-nitrophenol and dicyclohexylcarbodiimide. The mixture is stirred at room temperature for two hours, and the precipitate formed is filtered off. The filtrate is then concentrated to dryness under reduced pressure, and ether is added to obtain the final product . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Biotinyl P-Nitroaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium azide, which blocks biotin accumulation in yeast, and other reagents that facilitate the inactivation of biotin transport . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

CAS No.

33755-54-3

Molecular Formula

C16H20N4O4S

Molecular Weight

364.4 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(4-nitrophenyl)pentanamide

InChI

InChI=1S/C16H20N4O4S/c21-14(17-10-5-7-11(8-6-10)20(23)24)4-2-1-3-13-15-12(9-25-13)18-16(22)19-15/h5-8,12-13,15H,1-4,9H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1

InChI Key

PORZMUYPQKOFQY-YDHLFZDLSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.